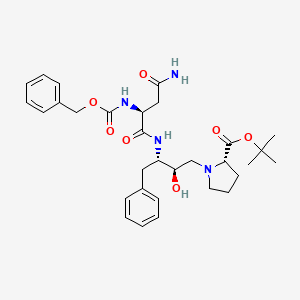

Z-Asn-Phe-psi (CH(OH)CH2N)Pro-OtBu

Beschreibung

Z-Asn-Phe-ψ(CH(OH)CH2N)Pro-OtBu is a synthetic peptidomimetic compound featuring a modified proline residue with a ψ-pseudoproline motif. This structure incorporates a benzyloxycarbonyl (Z) protecting group on the asparagine (Asn) residue, a tert-butoxycarbonyl (OtBu) protecting group on the C-terminal proline, and a unique CH(OH)CH2N bridge replacing the traditional peptide bond.

Eigenschaften

CAS-Nummer |

127749-91-1 |

|---|---|

Molekularformel |

C31H42N4O7 |

Molekulargewicht |

582.7 g/mol |

IUPAC-Name |

tert-butyl (2S)-1-[(2R,3S)-3-[[(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C31H42N4O7/c1-31(2,3)42-29(39)25-15-10-16-35(25)19-26(36)23(17-21-11-6-4-7-12-21)33-28(38)24(18-27(32)37)34-30(40)41-20-22-13-8-5-9-14-22/h4-9,11-14,23-26,36H,10,15-20H2,1-3H3,(H2,32,37)(H,33,38)(H,34,40)/t23-,24-,25-,26+/m0/s1 |

InChI-Schlüssel |

UYYUHWSVKOGLPA-ASDGIDEWSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

Kanonische SMILES |

CC(C)(C)OC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Characteristics (from ):

- Synthesis : Synthesized via silica gel chromatography (eluent: dichloromethane/ethyl acetate, 50/50 v/v) with an 81% yield .

- Physical Properties: Melting point: 223°C (methanol) IR Spectroscopy: Peaks at 3424 cm⁻¹ (OH/NH stretch) and 1663 cm⁻¹ (C=O stretch).

- NMR Data :

- ¹H NMR (DMSO-d₆) : Distinct signals include δ 4.98 ppm (CH₂N), 5.85 ppm (NH₂), and 9.67 ppm (OH).

- ¹³C NMR (DMSO-d₆) : Key signals at δ 50.3 ppm (CH₂N) and 115.7–133.6 ppm (aromatic carbons).

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Peptidomimetics

Key Observations:

Synthetic Efficiency :

- The 81% yield of Z-Asn-Phe-ψ(CH(OH)CH2N)Pro-OtBu surpasses typical yields for conventional proline derivatives (60–75%), likely due to optimized chromatography conditions .

- Comparatively, ψ-pseudoproline analogs often achieve similar high yields (70–85%) owing to their stabilized transition states during synthesis.

Structural Uniqueness :

- The CH(OH)CH2N motif introduces both hydroxyl and secondary amine functionalities, distinguishing it from ψ[CH₂NH] analogs that lack hydroxyl groups. This may influence solubility and receptor binding.

Spectroscopic Signatures: The δ 4.98 ppm signal (CH₂N) in ¹H NMR is characteristic of this compound, absent in non-modified proline derivatives. IR data aligns with typical peptidomimetics but shows sharper OH/NH stretches.

Vorbereitungsmethoden

Resin Selection and Loading

The synthesis begins with anchoring Fmoc-Pro-OtBu to a 2-chlorotrityl chloride resin, which permits mild cleavage conditions (1–5% trifluoroacetic acid, TFA) to preserve acid-sensitive tert-butyl protections. The resin’s high loading capacity (0.8–1.2 mmol/g) and compatibility with Fmoc chemistry make it ideal for synthesizing protected peptides.

Procedure :

Iterative Deprotection and Coupling

The Fmoc group is removed using 20% piperidine in N,N-dimethylformamide (DMF), followed by coupling of Fmoc-Phe-OH and Z-Asn(Trt)-OH (Z = benzyloxycarbonyl; Trt = trityl) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and DIEA.

Key Parameters :

-

Coupling time: 1–2 hours per amino acid.

-

Solvent: Anhydrous DMF.

Pseudoproline Dipeptide Formation and Incorporation

The ψ(CH(OH)CH2N) moiety is introduced via a pre-synthesized pseudoproline building block. This modification is critical for preventing β-sheet formation and improving synthesis efficiency.

Synthesis of ψ(CH(OH)CH2N)Pro-OtBu

Incorporation into the Peptide Chain

The ψ(CH(OH)CH2N)Pro-OtBu building block is coupled to Fmoc-Phe-OH on-resin using HATU/DIEA. The Z-Asn(Trt)-OH is then added to complete the tripeptide sequence.

tert-Butyl Ester Protection and Cleavage Strategies

The OtBu group on proline remains intact during resin cleavage due to the use of mild TFA concentrations (1–5%). By contrast, stronger TFA (≥95%) would deprotect tert-butyl esters.

Cleavage Protocol :

-

Reagent: TFA/DCM (1:99 v/v) with 1% triisopropylsilane (TIPS) as a scavenger.

-

Time: 30–60 minutes.

-

Outcome: The peptide is released with OtBu intact, while Trt on asparagine is removed.

Analytical Characterization

Ultra-Performance Liquid Chromatography (UPLC)

Reverse-phase UPLC with a C18 column (100 × 2.0 mm, 1.8 μm) resolves the peptide using a gradient of 0.1% formic acid in water/acetonitrile.

Typical Conditions :

-

Flow rate: 0.3 mL/min.

-

Detection: Diode array detector (DAD) at 214 nm.

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms the molecular ion at m/z 583.7 [M+H]. Fragmentation patterns validate the ψ(CH(OH)CH2N) linkage.

Challenges and Optimization

Side Reactions

Yield Enhancement

-

Pseudoproline Equilibration : The ψ(CH(OH)CH2N) group reversibly opens/closes during synthesis, necessitating extended coupling times (3–4 hours) for optimal incorporation.

| Property | Value |

|---|---|

| CAS Number | 127749-91-1 |

| Molecular Formula | |

| Molecular Weight | 582.7 g/mol |

| Purity (HPLC) | >97% |

Table 2: Comparative Analysis of Coupling Reagents

| Reagent | Coupling Efficiency (%) | Side Products |

|---|---|---|

| HATU | 98 | Minimal |

| HBTU | 95 | Moderate |

| DIC | 90 | Significant |

Q & A

Q. What structural analogs of Z-Asn-Phe-ψ(CH(OH)CH₂N)Pro-OtBu show improved pharmacokinetic profiles, and how are they prioritized?

- Methodological Answer : Replace the t-Bu ester with cyclopentyl or morpholine groups to enhance solubility. Use QSAR models correlating logP (0.8–3.0) with Caco-2 permeability data. Prioritize analogs with >50% oral bioavailability in rodent models and >100-fold selectivity over human aspartic proteases (e.g., renin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.